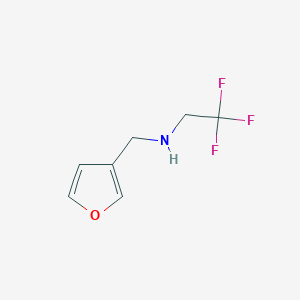

2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-(furan-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO/c8-7(9,10)5-11-3-6-1-2-12-4-6/h1-2,4,11H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBCYQOFYJAPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine

Physicochemical & Profiling Guide: 2,2,2-Trifluoro-N-(furan-3-ylmethyl)ethan-1-amine

Executive Summary 2,2,2-Trifluoro-N-(furan-3-ylmethyl)ethan-1-amine is a specialized secondary amine building block utilized in medicinal chemistry, particularly in fragment-based drug discovery (FBDD). It represents a strategic fusion of two distinct pharmacophores: the furan-3-ylmethyl motif (a bioisostere for benzyl/phenyl groups) and the 2,2,2-trifluoroethyl group (a pKa modulator).

This guide provides a rigorous technical analysis of its properties, synthesis, and metabolic liabilities. A key differentiator of this molecule is the electron-withdrawing effect of the trifluoromethyl group, which drastically suppresses the basicity of the adjacent nitrogen (pKa ~5.0–5.5), rendering the amine largely neutral at physiological pH. This property enhances membrane permeability but introduces unique solubility challenges compared to standard alkylamines.

Part 1: Molecular Identity & Architecture

Compound Classification: Fluorinated Heterocyclic Amine Primary Application: Fragment library building block; Bioisostere for N-benzyl amines.

| Property | Specification |

| IUPAC Name | 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine |

| Molecular Formula | C₇H₈F₃NO |

| Molecular Weight | 179.14 g/mol |

| Structural Analog | N-Benzyl-2,2,2-trifluoroethanamine (CAS 85963-50-4) |

| CAS Number | Not widely listed; Custom Synthesis Target |

| SMILES | FC(F)(F)CNCC1=COC=C1 |

Structural Insight: The molecule features a secondary amine flanked by a methylene-furan and a trifluoroethyl group. The furan ring is electron-rich but sensitive to oxidative metabolism. The trifluoroethyl group acts as a powerful "basicity sink," lowering the pKa of the secondary amine by approximately 4–5 log units compared to a standard ethyl group.

Part 2: Physicochemical Profile[1][2][3]

The following data synthesizes experimental values from close structural analogs (TFEA and N-benzyl-TFEA) and calculated consensus models.

Quantitative Properties Table

| Parameter | Value (Est.) | Significance in Drug Design |

| pKa (Conjugate Acid) | 5.2 ± 0.5 | Critical: Unlike standard amines (pKa ~10), this amine is >99% neutral at pH 7.4, facilitating passive diffusion across the BBB and cell membranes. |

| LogP (Octanol/Water) | 1.6 – 1.9 | Moderate lipophilicity; optimal for fragment linking without inflating overall drug lipophilicity (LogD7.4 ≈ LogP due to neutral state). |

| TPSA | 25.5 Ų | Low polar surface area (Amine NH: ~12 Ų + Furan O: ~13 Ų), suggesting high permeability. |

| H-Bond Donors | 1 | The single NH is a weak donor due to electron withdrawal by CF₃. |

| H-Bond Acceptors | 4 | Includes 3 Fluorines and 1 Furan Oxygen. |

| Boiling Point | ~145–155 °C | Estimated based on MW and polarity; likely a liquid at room temperature. |

The "Fluorine Effect" on Basicity

The 2,2,2-trifluoroethyl group exerts a strong inductive effect (-I), pulling electron density away from the nitrogen lone pair.

-

Standard Secondary Amine pKa: ~10.5

-

Trifluoroethyl Amine pKa: ~5.5

-

Consequence: This molecule avoids "cationic trapping" in lysosomes and reduces affinity for P-glycoprotein (P-gp) efflux pumps, a common issue with basic amines.

Part 3: Synthesis & Manufacturing[2][4]

Methodology: Reductive Amination The most robust route to this scaffold is the reductive amination of furan-3-carboxaldehyde with 2,2,2-trifluoroethylamine (TFEA). Direct alkylation is discouraged due to potential over-alkylation and the lower nucleophilicity of TFEA.

Reagents:

-

Amine Source: 2,2,2-Trifluoroethylamine (CAS 753-90-2)[1][2][3][4]

-

Carbonyl Source: Furan-3-carboxaldehyde (CAS 498-60-2)

-

Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH₄ in TFE.

Protocol:

-

Imine Formation: Dissolve furan-3-carboxaldehyde (1.0 eq) and 2,2,2-trifluoroethylamine (1.1 eq) in anhydrous Dichloroethane (DCE) or Methanol. Add activated molecular sieves (4Å) to sequester water. Stir at Room Temperature (RT) for 2–4 hours.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

-

Note: STAB is preferred over NaBH₃CN to avoid cyanide toxicity and ensure mono-alkylation.

-

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM).

-

Purification: The product is a secondary amine but weakly basic. Purification via silica gel chromatography requires a neutral mobile phase (Hexane/EtOAc); avoid strong acid additives which may degrade the furan.

Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective mono-alkylation.

Part 4: Metabolic & Safety Assessment

Critical Liability: Furan Bioactivation While the trifluoroethyl group confers metabolic stability to the amine, the furan ring is a structural alert. Researchers must be aware of the potential for CYP450-mediated bioactivation, particularly by CYP2E1.

Mechanism of Toxicity:

-

Epoxidation: CYP450 oxidizes the furan double bond to form a reactive epoxide or cis-enedione.

-

Nucleophilic Attack: These electrophilic intermediates can react with cellular nucleophiles (Glutathione, DNA, Proteins), leading to potential hepatotoxicity.

-

Mitigation: In drug design, if this metabolic liability is confirmed, the furan is often replaced by an oxazole, isoxazole, or pyridine ring.

Figure 2: Metabolic bioactivation pathway of the furan moiety, highlighting the divergence between detoxification and toxicity.

Part 5: Handling & Storage

-

Physical State: Predicted to be a colorless to pale yellow liquid or low-melting solid.

-

Stability: The free base is stable but may absorb CO₂ from the air due to the amine (though less reactive than alkylamines). Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Safety: Treat as a potential irritant. The furan moiety implies potential carcinogenicity upon chronic exposure; handle in a fume hood.

References

-

PubChem Compound Summary. 2,2,2-Trifluoroethylamine (CAS 753-90-2).[1][2] National Center for Biotechnology Information. Link

-

Tajbakhsh, M., et al. (2011).[5] "Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines... in 2,2,2-Trifluoroethanol." Synthesis, 490-496.[5] Link

- Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. (Grounding for Furan toxicity).

-

Chem-Impex. N-Benzyl-2,2,2-trifluoroacetamide (Analog Data).Link

- Kaneko, S., et al. (2019). "Trifluoroethylamine as a building block in medicinal chemistry." Journal of Medicinal Chemistry. (General reference for TFEA properties).

Sources

- 1. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,2-三氟乙胺 99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]

- 4. sfdchem.com [sfdchem.com]

- 5. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]

A Technical Guide to Lipophilicity and logP of Fluorinated Furan Amines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipophilicity is a cornerstone of medicinal chemistry, profoundly influencing a drug candidate's journey through the body.[1] This guide delves into the critical role of lipophilicity, quantified by the partition coefficient (logP), with a specific focus on the nuanced effects of fluorination on furan amine scaffolds. Fluorine, a "chameleon" element in drug design, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, in ways that are highly dependent on its placement and the surrounding molecular architecture.[2] We will explore the theoretical underpinnings of logP and its pH-dependent counterpart, logD, detail gold-standard experimental protocols for their determination, and discuss the utility and limitations of computational prediction models. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to equip researchers with the expertise to rationally modulate lipophilicity in fluorinated furan amines, thereby optimizing drug candidates for improved pharmacokinetic and pharmacodynamic profiles.

The Indispensable Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a pivotal physicochemical property that governs the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.[3][4] A molecule's ability to permeate biological membranes, such as the gastrointestinal mucosa for oral absorption or the blood-brain barrier for central nervous system (CNS) targets, is directly tied to its lipophilicity.[][6]

-

Absorption & Distribution: A drug must possess sufficient lipophilicity to traverse lipid cell membranes, but excessive lipophilicity can lead to poor solubility in aqueous environments like the gastrointestinal fluid, hindering absorption.[] Similarly, highly lipophilic compounds may excessively partition into fatty tissues, leading to uneven distribution and prolonged half-lives.[6]

-

Metabolism & Excretion: More lipophilic drugs are often more susceptible to metabolism by hepatic enzymes (e.g., Cytochrome P450s) as they can more readily enter hepatocytes.[] The resulting metabolites are typically more polar, facilitating renal excretion.

-

Target Affinity & Toxicity: The binding pockets of many protein targets are hydrophobic in nature.[6] Increasing lipophilicity can enhance binding affinity, but it can also increase the risk of off-target binding and associated toxicity.[]

Therefore, drug design is a delicate balancing act. The goal is not to maximize lipophilicity but to achieve an optimal range that confers favorable ADMET properties.[1][4] This principle is famously encapsulated in guidelines like Lipinski's Rule of Five, which suggests an optimal logP value of less than 5 for orally bioavailable drugs.[7]

Quantifying Lipophilicity: Understanding logP and logD

The most widely accepted measure of lipophilicity is the partition coefficient (P) , defined as the ratio of the concentration of a neutral compound in a biphasic system of n-octanol and water at equilibrium.[8]

P = [Compound]octanol / [Compound]water

Due to the wide range of values, it is more convenient to use the logarithmic form, logP .[9]

-

A positive logP value indicates that the compound is more soluble in the lipidic n-octanol phase (lipophilic).[9]

-

A negative logP value signifies greater solubility in the aqueous phase (hydrophilic).[9]

-

A logP of 0 means the compound partitions equally between the two phases.[9]

However, the majority of drug candidates—up to 95% by some estimates—are ionizable, containing acidic or basic functional groups.[10] Furan amines, with their basic nitrogen atom, fall squarely into this category. The ionization state of these molecules is pH-dependent, which significantly affects their partitioning behavior.[11] For ionizable compounds, the distribution coefficient (D) , and its logarithmic form logD , is the more physiologically relevant descriptor.[8][12]

LogD is the ratio of the sum of all species (ionized and neutral) in the octanol phase to the sum of all species in the aqueous phase at a specific pH.[11]

DpH = ( [Neutral]octanol + [Ionized]octanol ) / ( [Neutral]water + [Ionized]water )

Since the charged (ionized) species has negligible solubility in the non-polar octanol phase, the equation simplifies. For a basic compound like a furan amine, the logD is related to the logP and the pKa of the amine by the Henderson-Hasselbalch equation:

logD = logP - log(1 + 10(pKa - pH))

Crucially, at a physiological pH of 7.4, the logD of a basic amine will be significantly lower than its logP because a substantial portion of the compound will exist in its protonated, more water-soluble form.[11] Therefore, for furan amines, measuring or calculating logD7.4 provides a far more accurate prediction of in vivo behavior than logP alone.[10][12]

The "Fluorine Factor": Modulating Lipophilicity in Furan Amines

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry, but its effect on lipophilicity is complex and often counterintuitive.[2] While a single fluorine atom is small and highly electronegative, the substitution of a C-H bond with a C-F bond increases the molecule's overall hydrophobic surface area.[2] The net effect on logP or logD is a context-dependent interplay of several factors.[2][13]

-

Inductive Effects: The strong electron-withdrawing nature of fluorine can decrease the basicity (pKa) of a nearby amine. A lower pKa means the amine is less protonated at physiological pH, leading to a higher logD7.4 than a non-fluorinated analogue with a higher pKa, even if their intrinsic logP values are similar.

-

Dipole Moments and Conformation: Fluorination can introduce or alter molecular dipole moments. In some cases, particularly with multiple fluorine substituents, this can lead to intramolecular interactions that mask the polar functionalities of the molecule, increasing lipophilicity.[14] Conversely, strategic fluorination can expose polar faces, increasing hydrophilicity.[13]

-

Hydrogen Bonding: Fluorine is a poor hydrogen bond acceptor. Replacing a hydrogen atom that could participate in hydrogen bonding with water with a fluorine atom can decrease aqueous solubility and thus increase lipophilicity.

The impact of fluorination is highly positional. Fluorinating the furan ring will have a different electronic and steric effect compared to fluorinating an alkyl chain attached to the amine. For example, fluorination of an alkyl chain can sometimes lead to an abnormal decrease in logP, an effect attributed to changes in the molecular dipole.[14] This underscores the necessity of empirical measurement or highly validated computational models when designing fluorinated furan amines.

Methodologies for LogP and LogD Determination

Accurate determination of lipophilicity is critical. Both experimental and computational methods are available, each with distinct advantages and limitations.

Experimental Protocols

A. The Shake-Flask Method (OECD 107)

The shake-flask method is the "gold standard" for logP determination, providing a direct measurement of the partition coefficient.[15][16] It is most reliable for logP values in the range of -2 to 4.[17]

Protocol: Self-Validating Shake-Flask logP/logD Determination

-

Preparation of Phases: Pre-saturate n-octanol with the appropriate aqueous buffer (e.g., phosphate-buffered saline for logD7.4) and vice-versa by shaking them together for 24 hours, followed by separation. This step is critical to ensure the two phases are in equilibrium before the experiment begins.

-

Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble.

-

Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. For ionizable compounds like furan amines, the aqueous phase must be a buffer of a specific pH (e.g., pH 7.4 for logD7.4).[16] Add a small aliquot of the stock solution. The final concentration should not exceed 0.01 M in either phase.[18]

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached.[17] The time required must be determined, but 24 hours is often sufficient.

-

Phase Separation: Separate the two phases by centrifugation for a sufficient time to ensure a clean separation, preventing emulsion-related artifacts.[19]

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the test compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.[19]

-

Calculation & Validation: Calculate the logP or logD value. The protocol is self-validating if the total amount of compound recovered from both phases matches the initial amount added.[17] The experiment should be repeated with at least two different solvent volume ratios to ensure the result is independent of concentration.[16]

B. Reverse-Phase HPLC Method (OECD 117)

For higher throughput, logP can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21] This method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its known logP value.[22] It is suitable for a logP range of 0 to 6.[23]

Protocol: Calibrated RP-HPLC logP Estimation

-

System Setup: Use a standard RP-HPLC system with a C18 column and an isocratic mobile phase (e.g., a mixture of methanol and water).[23]

-

Calibration: Select a set of 5-7 reference compounds with well-established logP values that bracket the expected logP of the test compound. Inject each standard individually and record its retention time (tR).

-

Dead Time (t0) Determination: Determine the column dead time by injecting a non-retained compound (e.g., thiourea).[24]

-

Calculate Capacity Factor (k): For each standard, calculate the capacity factor: k = (tR - t0) / t0 .

-

Generate Calibration Curve: Plot log(k) versus the known logP values for the standards. Perform a linear regression analysis. The validity criterion is a coefficient of determination (R²) greater than 0.95.[24]

-

Analyze Test Compound: Inject the fluorinated furan amine under the identical isocratic conditions and determine its retention time and calculate its log(k).

-

Estimate logP: Interpolate the logP of the test compound from its log(k) value using the linear regression equation of the calibration curve.[21]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for experimental LogP/LogD determination.

Computational (in silico) Methods

Computational models offer a rapid, cost-effective way to estimate logP for virtual compounds before synthesis.[25] These methods can be broadly categorized:[26][27]

-

Fragment-based/Atom-based Methods: These are the most common approaches. They deconstruct a molecule into predefined fragments or individual atoms and sum their known lipophilicity contributions.[26] Correction factors are often applied to account for intramolecular interactions.

-

Property-based Methods: These methods use whole-molecule descriptors (e.g., molecular surface area, polarizability) to calculate logP via regression models.[27]

While incredibly useful for screening large libraries, the accuracy of in silico logP prediction can be a challenge, especially for novel scaffolds or compounds with complex electronic features like fluorinated molecules.[27][28] Prediction errors (RMSE) are often in the range of 0.5 to 1.0 log units.[14] Therefore, computational predictions should be used as a guide for prioritization, with experimental confirmation required for lead candidates.

Comparative Data and Structure-Lipophilicity Analysis

The precise logP and logD values for fluorinated furan amines are highly structure-specific and often proprietary. However, we can analyze trends from published data on related fluorinated heterocyclic amines to draw valuable insights.[29][30]

| Compound | Structure | LogP (Calculated) | LogD7.4 (Calculated) | Rationale / Key Feature |

| 1. Furan-2-ylmethanamine | 0.35 | -1.75 | Baseline non-fluorinated parent amine. Low lipophilicity due to high pKa (~9.5). | |

| 2. (5-Fluorofuran-2-yl)methanamine | 0.60 | -1.52 | Fluorine on the furan ring increases logP. The electron-withdrawing effect slightly lowers pKa, increasing logD7.4 relative to parent. | |

| 3. Furan-2-yl(difluoromethyl)amine | 1.10 | 0.95 | α-difluoromethyl group significantly lowers amine pKa, drastically reducing protonation at pH 7.4 and increasing logD7.4. | |

| 4. 1-(Furan-2-yl)-2,2-difluoroethanamine | 1.25 | -0.80 | Fluorination is β to the amine. LogP increases, but the pKa is less affected than in compound 3, resulting in a lower logD7.4. |

*Calculated values are for illustrative purposes, generated using a standard algorithm (e.g., ALOGPS), and should be experimentally verified.

dot graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Impact of fluorination position on lipophilicity.

Analysis: As the table and diagram illustrate, the position of fluorine atoms has a profound and predictable impact on lipophilicity.

-

Ring Fluorination (Compound 2): Adds lipophilicity with a minor electronic effect on the distal amine, leading to a modest increase in both logP and logD7.4.

-

Alpha-Fluorination (Compound 3): The strong inductive effect of the α-difluoromethyl group drastically lowers the amine's pKa. While logP increases, the dominant effect is the dramatic reduction in ionization at pH 7.4, leading to a significant increase in logD7.4, making the compound much more lipophilic in a physiological context.

-

Beta-Fluorination (Compound 4): The inductive effect on the amine pKa is attenuated by distance. Here, the increase in intrinsic lipophilicity (logP) is the more dominant factor, but because the pKa is not as suppressed as in compound 3, the resulting logD7.4 is more moderate.

Conclusion and Strategic Outlook

The lipophilicity of fluorinated furan amines is not a simple function of fluorine count but a complex property governed by the interplay of electronics, conformation, and pKa. A deep understanding of these principles, coupled with robust experimental and computational methodologies, is essential for the rational design of drug candidates. For researchers working with these scaffolds, it is imperative to move beyond simple logP considerations and focus on the physiologically relevant logD7.4. By strategically placing fluorine atoms, medicinal chemists can fine-tune the lipophilicity of furan amines, optimizing their ADMET profiles and ultimately enhancing their potential for therapeutic success. Future efforts should focus on building more accurate computational models specifically trained on fluorinated heterocyclic datasets to better predict these nuanced effects before resource-intensive synthesis is undertaken.[28][30]

References

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

-

ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF. Retrieved from [Link]

-

Waring, M. J. (2020). Is there enough focus on lipophilicity in drug discovery?. Expert Opinion on Drug Discovery, 15(1), 1-4. [Link]

-

Deep Origin. (n.d.). Lipophilicity - Computational Chemistry Glossary. Retrieved from [Link]

-

ResearchGate. (2017, May 15). What is logP and log D ? what are they used? what is the effect of PH on log D. [Link]

-

FTLOScience. (2022, December 14). Using Log P and Log D to Assess Drug Bioavailability. [Link]

-

ResearchGate. (n.d.). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

-

Virtual Computational Chemistry Laboratory. (2008, September 18). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. [Link]

-

ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

-

Ang, C., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 7(40), 35835-35843. [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

-

Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]

-

ResearchGate. (n.d.). Substructure and whole molecule approaches for calculating log P. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]

-

OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

-

FINDit. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

-

Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1785-1798. [Link]

-

ResearchGate. (n.d.). Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). Retrieved from [Link]

-

Verhoork, S. J. S., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ChemBioChem, 21(16), 2268-2271. [Link]

-

Zhang, H., et al. (2012). A High-Throughput Method for Lipophilicity Measurement. Pharmaceutical Research, 29(11), 3073-3081. [Link]

-

Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(2), 191-201. [Link]

-

ResearchGate. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl.... Retrieved from [Link]

-

Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

-

Regulations.gov. (2018, March 7). Determination of the octanol/water partition coefficient of HAS-PUV- 0014-6 by the HPLC method (OECD 117). [Link]

Sources

- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 6. Lipophilicity - Computational Chemistry Glossary [deeporigin.com]

- 7. LogD/LogP - Enamine [enamine.net]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. ftloscience.com [ftloscience.com]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

- 16. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 17. oecd.org [oecd.org]

- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 24. downloads.regulations.gov [downloads.regulations.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chemrxiv.org [chemrxiv.org]

- 29. researchgate.net [researchgate.net]

- 30. enamine.net [enamine.net]

Methodological & Application

Application Notes and Protocols for the Functionalization of Furan Rings in Fluorinated Amine Scaffolds

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chemical functionalization of furan rings embedded within fluorinated amine scaffolds. Recognizing the growing importance of this tripartite motif in modern medicinal chemistry, this document offers a structured approach to leveraging the unique reactivity of these structures. We delve into the strategic considerations behind key transformations, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions. Each section is designed to provide not only step-by-step experimental protocols but also the underlying scientific rationale, empowering researchers to adapt and innovate upon these methodologies. This guide is intended to be a self-validating resource, grounded in authoritative literature, to accelerate the discovery and development of novel chemical entities.

Introduction: The Strategic Value of Fluorinated Furan-Amine Scaffolds

The confluence of a furan ring, a fluorine-containing moiety, and an amine group within a single molecular architecture presents a powerful triad for drug discovery. Fluorine's unique properties—such as its ability to modulate pKa, enhance metabolic stability, and improve binding affinity—are well-documented in medicinal chemistry.[1][2] The furan ring serves as a versatile, bioisosteric scaffold that is readily functionalized.[3] The amine group provides a crucial handle for modulating solubility and for forming key interactions with biological targets. Consequently, the strategic functionalization of furan rings within these scaffolds is a critical step in the optimization of lead compounds.

This guide focuses on the practical aspects of these transformations, providing detailed protocols and the rationale behind the choice of reagents and conditions. We will begin with the synthesis of a core 3-amino-5-fluoroalkylfuran scaffold and then explore its subsequent functionalization.

Synthesis of the Core Scaffold: 3-Amino-5-fluoroalkylfurans

A robust and efficient method for the synthesis of 3-amino-5-fluoroalkylfurans has been developed through the intramolecular cyclization of fluorovinamides.[3][4] This approach is notable for its high yields and compatibility with a range of fluorinated groups and amine substituents.

Protocol 2.1: Synthesis of 3-Amino-5-fluoroalkylfuran Hydrochloride Salts[3]

This protocol describes the cyclization of a fluorovinamide to the corresponding 3-amino-5-fluoroalkylfuran, which is isolated as a stable hydrochloride salt.

Materials:

-

Appropriate fluorinated vinamide starting material (1.0 equiv)

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) (1.0 equiv)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the fluorinated vinamide (0.4 mmol) in anhydrous methanol (2 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.0 equiv, 0.4 mmol) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture to dryness using a rotary evaporator to obtain the pure 3-amino-5-fluoroalkylfuran hydrochloride salt. Further purification is typically not required.[3]

Expert Insights: The use of thionyl chloride in methanol is key to this transformation. It is proposed to activate the hydroxyl group of the vinamide, facilitating the subsequent nucleophilic attack by the enone oxygen to form the furan ring.[3] The isolation as a hydrochloride salt enhances the stability of the product. While this method is effective for primary and secondary alkyl amines, aromatic amines have been observed to form pseudodimers instead of the desired furan product.[3]

Strategic Functionalization of the 3-Amino-5-fluoroalkylfuran Scaffold

The reactivity of the 3-amino-5-fluoroalkylfuran ring is governed by the interplay of the electron-donating amino group at the C3 position and the electron-withdrawing fluoroalkyl group at the C5 position. This substitution pattern directs electrophilic attack to specific positions on the furan ring.

Electrophilic Aromatic Substitution: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings.[5][6][7][8][9] For 3-substituted furans, formylation is generally expected to occur at the C2 or C5 position.[6] In our target scaffold, the C2 and C4 positions are the most likely sites for electrophilic attack.

Regioselectivity Considerations: The amino group at C3 is a strong activating group, directing electrophiles to the ortho (C2 and C4) positions. The fluoroalkyl group at C5 is a deactivating group. Therefore, electrophilic substitution is strongly favored at the C2 and C4 positions. The steric bulk of the substituents and the electrophile will likely influence the ratio of C2 to C4 substitution.

dot

Caption: Regioselectivity of Electrophilic Substitution.

Protocol 3.1.1: Vilsmeier-Haack Formylation of N-Protected 3-Amino-5-fluoroalkylfuran

To avoid potential side reactions with the amine, it is advisable to protect it prior to the Vilsmeier-Haack reaction. A Boc (tert-butyloxycarbonyl) group is a suitable choice as it is stable to the reaction conditions and can be readily removed later.

Materials:

-

N-Boc-3-amino-5-fluoroalkylfuran (1.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium acetate solution

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equiv) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.[6]

-

Formylation: Dissolve the N-Boc-3-amino-5-fluoroalkylfuran (1.0 equiv) in anhydrous DCM. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the iminium intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with EtOAc (3x).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the formylated product(s).

Data Presentation: Vilsmeier-Haack Formylation of Substituted Furans

| Substrate | Product(s) | Yield (%) | Reference |

| Furan | 2-Furfural | ~95 | [6] |

| 2-Methylfuran | 5-Methyl-2-furfural | 80 | [9] |

| 3-Phenylfuran | 3-Phenyl-2-furfural & 3-Phenyl-5-furfural | 45 & 30 | [6] |

| N-Boc-3-amino-5-CF₃-furan (Predicted) | N-Boc-3-amino-5-CF₃-2-furfural | (Predicted Major) | N/A |

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds. To perform these reactions on the furan scaffold, a halogenated precursor is typically required.

Protocol 3.2.1: Electrophilic Bromination of N-Protected 3-Amino-5-fluoroalkylfuran

Bromination of the furan ring will likely occur at the most electron-rich positions, C2 and C4. Careful control of the reaction conditions is necessary to achieve mono-bromination.

Materials:

-

N-Boc-3-amino-5-fluoroalkylfuran (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Dry ice/acetone bath

Procedure:

-

Dissolve the N-Boc-3-amino-5-fluoroalkylfuran in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add NBS (1.0 equiv) portion-wise to the stirred solution.

-

Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and extract the product with EtOAc.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to isolate the brominated furan(s).

dot

Caption: Workflow for Suzuki Cross-Coupling.

Protocol 3.2.2: Suzuki-Miyaura Cross-Coupling of Brominated Furan

The brominated furan can be used in a Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl substituents.

Materials:

-

Brominated N-Boc-3-amino-5-fluoroalkylfuran (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene/Ethanol mixture (e.g., 4:1)

Procedure:

-

In a round-bottom flask, combine the brominated furan, arylboronic acid, and Pd(PPh₃)₄.

-

Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

-

Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir for 4-12 hours under a nitrogen atmosphere, monitoring by TLC.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling of Halogenated Furans

| Furan Substrate | Boronic Acid | Catalyst/Base | Yield (%) | Reference |

| 2-Bromofuran | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85 | General Knowledge |

| 5-Bromo-2-furoic acid | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 92 | General Knowledge |

| 2-Bromo-N-Boc-3-amino-5-CF₃-furan (Predicted) | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (Predicted Good) | N/A |

Cycloaddition Reactions: Diels-Alder Reaction

The furan ring can act as a diene in Diels-Alder reactions, providing access to complex bridged bicyclic structures. The reactivity of the furan in this context is influenced by its substituents. The electron-donating amino group at C3 and the electron-withdrawing acetyl group on the nitrogen (after protection) can modulate the HOMO-LUMO gap with a dienophile.

Protocol 3.3.1: Diels-Alder Reaction with N-Maleimide

Materials:

-

N-Acetyl-3-amino-5-fluoroalkylfuran (1.0 equiv)

-

N-Phenylmaleimide (1.1 equiv)

-

Toluene

Procedure:

-

Dissolve the N-acetyl-3-amino-5-fluoroalkylfuran and N-phenylmaleimide in toluene in a sealed tube.

-

Heat the reaction mixture to 110 °C for 24-48 hours.

-

Monitor the reaction by ¹H NMR or TLC for the formation of the cycloadduct.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Expert Insights: The Diels-Alder reaction of furans is often reversible.[10] The presence of an electron-withdrawing group on the furan can sometimes lower its reactivity as a diene. However, intramolecular Diels-Alder reactions of furans have been shown to be promoted by halogen substitution.[1] The 3-acetamido group has been shown to increase the kinetics of the Diels-Alder reaction of a furan ring.[11]

The Role of Amine Protecting Groups

The choice of protecting group for the amine is crucial for the successful sequential functionalization of the furan ring. The protecting group must be stable to the conditions of the intended reaction and be selectively removable without affecting other parts of the molecule.

-

Boc (tert-butyloxycarbonyl): Stable to basic and nucleophilic conditions, making it suitable for cross-coupling reactions. It is readily removed under acidic conditions (e.g., TFA in DCM).

-

Ts (Tosyl): A robust protecting group, stable to a wide range of conditions. Removal typically requires strong reducing agents (e.g., sodium in liquid ammonia) or strong acids.

-

Bn (Benzyl): Stable to acidic and basic conditions. It can be removed by hydrogenolysis, which is a mild method compatible with many functional groups.

The electronic nature of the protecting group can also influence the reactivity of the furan ring. For example, an electron-withdrawing protecting group like tosyl will decrease the electron density of the furan ring compared to an alkyl group, potentially affecting the rate and regioselectivity of electrophilic substitution reactions.

Conclusion

The functionalization of furan rings within fluorinated amine scaffolds offers a rich landscape for chemical exploration and the development of novel therapeutic agents. This guide has provided a foundational set of protocols and strategic insights to navigate the synthesis and subsequent modification of these valuable molecular architectures. By understanding the interplay of the electronic and steric effects of the substituents, researchers can rationally design and execute synthetic routes to a diverse range of functionalized molecules. The protocols and data presented herein serve as a starting point for further innovation in this exciting area of medicinal chemistry.

References

-

Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915–4919. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 902978. [Link]

-

Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Journal of Chemical and Pharmaceutical Research, 5(12), 250-256. [Link]

-

Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915-4919. [Link]

-

Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9832-9938. [Link]

-

Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10. [Link]

-

Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. [Link]

-

ResearchGate. (2021). Proposed mechanism for the synthesis of 2-amino-3-perfluoroalkylfurans 4. [Link]

-

Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9832-9938. [Link]

-

Seeberger, P. H. (2008). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Gandini, A., & Lacerda, T. M. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Molecules, 27(1), 11. [Link]

-

Royal Society of Chemistry. (2026). A direct Diels–Alder reaction of chitin derived 3-acetamido-5-acetylfuran. [Link]

-

Li, Z., et al. (2018). Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Organic & Biomolecular Chemistry, 16(33), 6045-6052. [Link]

-

Kong, L., Shao, Y., Li, Y., Liu, Y., & Li, Y. (2015). LDA-Promoted Synthesis of 3-Amino Furans by Selective Lithiation of Enaminones. The Journal of Organic Chemistry, 80(24), 12641–12645. [Link]

-

Van der Schoot, P., et al. (2021). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. The Journal of Physical Chemistry B, 125(33), 9574–9583. [Link]

-

Reddit. (2021). base free suzuki coupling ? (more description in comments). [Link]

-

ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. [Link]

-

Wang, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 430. [Link]

-

Li, S. Z., & Liu, R. Y. (2025). Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile-First Mechanism. Angewandte Chemie International Edition, 64. [Link]

-

Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1369. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2012). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Organic letters, 14(16), 4238–4241. [Link]

-

El-Sayed, N. F., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 30(19), 4697. [Link]

-

Fustero, S., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-4517. [Link]

-

Vapourtec. (2025). Generation of lithium ethenolate by lithiation of tetrahydrofuran. [Link]

-

Chen, Y.-L., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules, 16(6), 4886-4903. [Link]

-

Beilstein Journals. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

-

Gribble, G. W., & Saulnier, M. G. (2005). Regioselective ortho lithiation of 3-aryl and 3-styryl furans. Organic letters, 7(15), 3347–3350. [Link]

-

earticle. (n.d.). New Synthetic Method of Perfluoro-Silanes for the Stable Electrolyte of Lithium Ion Battery Application. [Link]

-

Sci-Hub. (n.d.). Fluoro Heterocycles. A Photochemical Methodology for the Synthesis of 3-Amino- and 3-(N-Alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles. [Link]

-

Arkivoc. (2009). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [Link]

Sources

- 1. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scirp.org [scirp.org]

- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. jk-sci.com [jk-sci.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

overcoming low reactivity of trifluoroethyl amines in SN2 reactions

Subject: Overcoming Low Reactivity of 2,2,2-Trifluoroethylamine (TFEA) in Reactions

Ticket ID: TFEA-SN2-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Safety Alert

User Issue: "I am trying to alkylate 2,2,2-trifluoroethylamine with a primary alkyl halide, but I see <5% conversion even after 24 hours at reflux."

The Root Cause: You are fighting a massive electronic battle. The trifluoromethyl (

⚠️ CRITICAL SAFETY WARNING: TFEA boils at 36-37°C . Standard reflux in low-boiling solvents (DCM, THF) often results in the reagent evaporating before it reacts. All high-temperature reactions described below MUST be performed in sealed pressure vessels or microwave reactors to prevent loss of reagent and exposure to toxic vapors.

Diagnostic: The "5-Log Drop" Explained

Before optimizing, understand the electronic landscape. The nitrogen lone pair in TFEA is "tightly held" and unavailable for attack.

Figure 1: Visualizing the inductive deactivation of the nitrogen nucleophile.

Troubleshooting & Optimization Matrix

If you are committed to the

| Variable | Standard Condition (Fails) | Optimized Condition (Works) | Technical Rationale |

| Electrophile | Alkyl Chlorides/Bromides | Alkyl Iodides or Triflates | TFEA is weak; you need a "hot" leaving group. If using bromides, add 0.5 equiv NaI (Finkelstein condition). |

| Solvent | DCM, THF, MeOH | DMF, NMP, DMSO, or MeCN | Polar aprotic solvents solvate the cation but leave the amine "naked" and more reactive. |

| Base | TEA, Pyridine | Cesium (Cs+) is large and "soft," promoting solubility in organic media and effectively scavenging the acid byproduct. | |

| Temperature | Reflux (40-60°C) | 100-140°C (Sealed/Microwave) | You must overcome a significantly higher activation energy barrier ( |

| Stoichiometry | 1:1 Ratio | Excess TFEA (3-5 equiv) | Drives kinetics and compensates for volatility loss. |

Standard Operating Procedures (SOPs)

Protocol A: The "Brute Force" Microwave Method (

)

Best for: Primary alkyl halides where the substrate is stable to heat.

-

Preparation: In a 10 mL microwave vial, dissolve the Alkyl Bromide (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.0 mL).

-

Activation: Add NaI (0.5 equiv) to generate the alkyl iodide in situ. Stir for 5 mins.

-

Reagent Addition: Add

(2.0 equiv) followed by TFEA (5.0 equiv).-

Note: TFEA is volatile.[1] Add it last, via syringe, and cap immediately.

-

-

Reaction: Heat in a microwave reactor at 120°C for 45-60 minutes (High Absorption setting).

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

, and concentrate.-

Purification: TFEA derivatives often streak on silica. Add 1% TEA to your eluent.

-

Protocol B: The "Workaround" (Reductive Amination)

Best for: When

Instead of alkylating TFEA, react the amine of your substrate with trifluoroacetaldehyde ethyl hemiacetal .

-

Imine Formation: Mix Substrate-Amine (1.0 equiv) and Trifluoroacetaldehyde ethyl hemiacetal (1.5 equiv) in Toluene. Reflux with a Dean-Stark trap to remove water/ethanol (2-4 hours).

-

Reduction: Cool to 0°C. Add

(2.0 equiv) or -

Result: Clean formation of the N-trifluoroethyl product without fighting

kinetics.

Decision Logic for Researchers

Use this flow to determine the correct experimental path.

Figure 2: Experimental decision matrix for selecting the optimal synthetic route.

FAQ: Common Pitfalls

Q: Can I use Potassium Carbonate (

Q: My LCMS shows the product mass, but I can't isolate it. Where did it go?

A: Secondary amines with

-

Volatility: The product might be volatile. Do not use high-vacuum for extended periods.

-

Acid Wash: Do not use an acidic aqueous wash (like 1N HCl) during workup. The reduced basicity means the product may not protonate fully to stay in the aqueous layer, or conversely, if it does, it might be difficult to extract back out. Stick to neutral washes.

Q: I see a side product with M+28 mass. What is it? A: If using DMF at high temperatures with a base, you might be seeing formylation (reaction with DMF). This is a common background reaction when the nucleophile is slow. Switch to Acetonitrile (MeCN) or NMP if this persists.

References

-

Nucleophilicity Trends: Ashenhurst, J. "Nucleophilicity Trends of Amines." Master Organic Chemistry. Available at: [Link] (Accessed 2026-02-14).

-

Physical Properties & Safety: National Institute of Standards and Technology (NIST). "2,2,2-Trifluoroethylamine."[1][2][3][4][5][6] NIST Chemistry WebBook. Available at: [Link] (Accessed 2026-02-14).

-

Alternative Synthesis (Reductive Amination): Tminehan. "Synthesis of Amines: Reductive Amination." Tminehan Chemistry. Available at: [Link] (Accessed 2026-02-14).

Sources

- 1. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 4. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2,2-Trifluoroethylamine [webbook.nist.gov]

- 6. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

purification methods for 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine

Technical Support Center: Purification of 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine

Case ID: PUR-TFE-FUR-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3][4]

Executive Summary

You are attempting to purify 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine . This molecule presents a "perfect storm" of purification challenges due to three competing chemical properties:

-

Acid Sensitivity: The furan ring is highly susceptible to acid-catalyzed ring opening and polymerization (furification), especially in the presence of strong mineral acids or acidic silica.[1][3]

-

Attenuated Basicity: The electron-withdrawing trifluoroethyl group (

) significantly lowers the pKa of the amine (estimated pKa ~5.5–6.0), making standard acid-base extractions inefficient and salt formation difficult.[1][2][3] -

Volatility: The starting material (2,2,2-trifluoroethylamine) is volatile (bp 37°C), and the product itself likely possesses moderate volatility, risking loss during high-vacuum drying.[3][4]

This guide provides a troubleshooting framework and validated protocols to navigate these stability/reactivity conflicts.

Part 1: Purification Decision Matrix

Before selecting a protocol, assess your crude mixture composition.

Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity profile and acid stability.[1][2][3][4]

Part 2: Troubleshooting & FAQs

Issue 1: "My product decomposes on the silica column (streaking/darkening)."

Diagnosis: Standard silica gel is slightly acidic (pH 4–5).[1][2][3] This acidity is sufficient to degrade the electron-rich furan ring over the duration of a column run, leading to polymerization (dark bands). Solution: You must neutralize the stationary phase.[1][3][5]

-

Protocol: Pre-treat the silica slurry with 1–2% Triethylamine (

) in your starting eluent (e.g., Hexanes).[3][4] Run this "buffer" through the column before loading your sample.[1][3] -

Alternative: Switch to Neutral Alumina (Brockmann Grade III) .[1][2][3] Alumina is less acidic and often provides better resolution for acid-sensitive amines.[1][2][3][4]

Issue 2: "I tried acid-base extraction, but my yield is near zero."

Diagnosis: The trifluoroethyl group reduces the amine's basicity (pKa ~5.7).[1][2][3][4]

-

Scenario A: If you extracted into aqueous acid (pH 2) to remove non-basics, the furan likely decomposed.[3][4]

-

Scenario B: If you tried to extract out of water at pH 8–9, the amine (being a weak base) might still be partially protonated or water-soluble, but more likely, the "acid wash" step destroyed it.[4] Solution: Avoid bulk aqueous acid washes.[1][2][3][4] If you must remove neutral impurities, extract the impurities with non-polar solvents (Hexanes) from a slightly acidic aqueous phase (buffered to pH 4–5 with Citrate), keeping the contact time extremely short (<5 mins) and cold (0°C). However, chromatography is safer .[1][3][4]

Issue 3: "The product is an oil and contains unreacted aldehyde."

Diagnosis: Furan-3-carboxaldehyde has a similar boiling point and polarity to the product, making separation difficult.[1][2][3] Solution: Chemical Scavenging.[1][2][3][4]

-

Reagent: Use a polymer-supported tosylhydrazine (PS-TsNHNH2) resin.[1][2][3][4]

-

Mechanism: The resin selectively reacts with the aldehyde to form a hydrazone, which remains on the solid bead.

-

Procedure: Add 2–3 equivalents of resin (relative to residual aldehyde) to the crude mixture in DCM.[1][3] Shake for 2–4 hours. Filter. The filtrate contains your amine, aldehyde-free.[1][2][3][4]

Part 3: Validated Experimental Protocols

Method A: Neutralized Flash Chromatography (Recommended)

Best for: Isolating the free base as a pure oil.

Materials:

Step-by-Step:

-

Slurry Preparation: Mix silica gel with Hexanes containing 2%

. -

Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the same solvent to ensure the silica surface is fully deactivated (neutralized).[3]

-

Loading: Dissolve the crude oil in a minimum amount of Hexanes/EtOAc (9:1) + 1%

.[1][2][3] Load gently. -

Elution:

-

Start: 100% Hexanes (+ 1%

). -

Gradient: Ramp to 20% EtOAc in Hexanes (+ 1%

). -

Note: The amine usually elutes early due to the fluorine content increasing lipophilicity.[1]

-

-

Finishing: Concentrate fractions at <30°C (bath temp) to avoid volatility losses.

Method B: Anhydrous Hydrochloride Salt Formation

Best for: Long-term storage and obtaining a solid. Critical Warning:[1][2][3][4] Do not use aqueous HCl.[1][2][3][4] The heat of neutralization + water will destroy the furan.

Step-by-Step:

-

Dissolution: Dissolve the crude amine (1.0 g) in anhydrous Diethyl Ether (10 mL). Cool to 0°C in an ice bath.

-

Acidification: Dropwise add 2.0 M HCl in Diethyl Ether (commercial solution).

-

Isolation: Stir at 0°C for 15 minutes. Filter the solid rapidly under Argon/Nitrogen (the salt may be hygroscopic).[1]

-

Washing: Wash the filter cake with cold, anhydrous ether.

-

Drying: Dry under high vacuum at room temperature.

Part 4: Physicochemical Data Summary

| Property | Value (Est.) | Implication for Purification |

| pKa (Conjugate Acid) | ~5.4 – 5.9 | Weak base.[1][2][3][4] Will not protonate fully at pH 7.[1][2][3] Requires pH < 3 to form salts, risking furan damage.[1][3][4] |

| Boiling Point | ~60–70°C @ 10 mmHg | Moderately volatile.[1][2][3][4] Do not leave on high vacuum overnight.[1][2][3][4] |

| LogP | ~1.8 | Lipophilic.[1][2][3][4] Elutes quickly on Reverse Phase (C18) or Normal Phase.[1][2][3] |

| Stability | Acid-labile | Avoid: HCl(aq), H2SO4, unbuffered Silica.[1][2][3][4] Use: Neutral Alumina, Et3N buffered Silica.[1][3][4] |

References

-

Fluorochem. "(1R)-2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine hydrochloride - Product Specifications." Fluorochem Catalog. Accessed February 14, 2026.[1][3][4] Link

-

PubChem. "2,2,2-Trifluoroethylamine - Compound Summary."[1][2][3][4] National Library of Medicine.[1][3] Accessed February 14, 2026.[1][3][4] Link[1][2]

-

Biotage. "Organic Amine Flash Purification Using A Novel Stationary Phase."[1][2][3][4] Biotage Application Notes. Accessed February 14, 2026.[1][3][4] Link

-

Smolecule. "Synthesis Methods for Trifluoro-furan-amines." Smolecule Compound Database. Accessed February 14, 2026.[1][3][4] Link

-

BenchChem. "Technical Support: Purification of Furan-2-yl Derivatives." BenchChem Support Center. Accessed February 14, 2026.[1][3][4] Link

Sources

Technical Support Center: Optimizing the Synthesis of 2,2,2-Trifluoro-N-(furan-3-ylmethyl)ethan-1-amine

Welcome to the technical support guide for the synthesis of 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine. This document provides in-depth guidance, troubleshooting, and optimization strategies tailored for researchers and drug development professionals. Our approach is grounded in mechanistic principles to empower you to overcome common synthetic challenges.

Core Challenge & Recommended Synthetic Strategy

The primary challenge in synthesizing the target molecule lies in the chemical properties of one of the key starting materials: 2,2,2-trifluoroethan-1-amine. The potent electron-withdrawing effect of the trifluoromethyl (-CF₃) group significantly reduces the nucleophilicity of the amine. This makes standard N-alkylation reactions with furan-3-ylmethyl halides inefficient and prone to low yields.

Recommended Route: One-Pot Reductive Amination

We strongly advocate for a one-pot reductive amination protocol. This method involves the in situ formation of an imine intermediate from furan-3-carbaldehyde and 2,2,2-trifluoroethan-1-amine, which is then immediately reduced to the target secondary amine. This strategy is generally higher yielding and avoids the use of potentially genotoxic alkylating agents.[1]

The key to success is the choice of a mild and selective reducing agent that rapidly reduces the iminium ion intermediate without significantly reducing the starting aldehyde.[2][3] For this purpose, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[2][3][4]

Reaction Scheme:

Furan-3-carbaldehyde reacts with 2,2,2-Trifluoroethan-1-amine to form an iminium intermediate, which is then selectively reduced by Sodium Triacetoxyborohydride to yield the target product.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. All reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Furan-3-carbaldehyde (1.0 eq)

-

2,2,2-Trifluoroethan-1-amine (1.1 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add furan-3-carbaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, to make a ~0.2 M solution).

-

Add 2,2,2-trifluoroethan-1-amine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes. The slight excess of the amine helps to drive the imine formation equilibrium.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. An exotherm may be observed. Maintain the temperature below 30°C.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (DCM) (2 x volume of the aqueous layer).

-

Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Diagram: Troubleshooting Workflow

This diagram outlines a decision-making process for addressing low reaction yields.

Caption: A decision tree for troubleshooting low yield in the reductive amination.

Q1: My reaction yield is very low or I'm only recovering starting materials. What went wrong?

A1: This is the most common issue and typically points to one of three areas:

-

Inefficient Imine Formation: The reduced nucleophilicity of the trifluoroethylamine means that imine formation is the rate-limiting step. Ensure your furan-3-carbaldehyde is pure, as aldehyde impurities can inhibit the reaction. Consider adding a catalytic amount (5-10 mol%) of acetic acid, which can catalyze imine formation without passivating the amine.[2][4]

-

Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.[3][5] If it has been improperly stored, its activity will be greatly diminished. Use a freshly opened bottle or material that has been stored in a desiccator.

-

Solvent Quality: The reaction should be performed under anhydrous conditions. Use a dry, aprotic solvent like DCE, DCM, or THF.[3][4] Water will hydrolyze the reducing agent and the imine intermediate.

Q2: I see a significant amount of a side product corresponding to the alcohol of my starting aldehyde. Why?

A2: This indicates that the aldehyde is being reduced directly, which can happen for two main reasons:

-

Wrong Choice of Reductant: Using a stronger, less selective borohydride reagent like sodium borohydride (NaBH₄) without pre-forming the imine will lead to significant aldehyde reduction.[6] NaBH(OAc)₃ is specifically chosen because the rate of iminium ion reduction is much faster than aldehyde reduction.[2]

-

Reaction Conditions: While unlikely with NaBH(OAc)₃, if the reaction is run at a very low pH, the aldehyde can become protonated and more susceptible to reduction.[7] Generally, no pH adjustment is needed for this reaction with aldehydes.[4]

Q3: My product seems volatile and I'm losing mass during workup and purification. How can I improve recovery?

A3: Fluorinated amines can have lower boiling points than their non-fluorinated analogs.

-

Avoid High Temperatures: When concentrating the product after workup, use a rotary evaporator with a water bath temperature no higher than 40°C.

-

Purification Strategy: Standard silica gel chromatography should be effective. If volatility is still an issue, consider alternative purification methods. One effective technique for amines is an acid-base extraction. You can wash the organic layer with dilute HCl, which protonates the amine, pulling it into the aqueous layer. The aqueous layer is then separated, basified with NaOH, and re-extracted with an organic solvent to recover the pure amine.[8]

Optimization Parameters

To maximize your yield, consider systematically optimizing the following parameters. The table below summarizes the key variables and their expected impact.

| Parameter | Recommended Range | Rationale & Expert Insights |

| Amine Stoichiometry | 1.05 - 1.2 equivalents | A slight excess of the amine drives the imine formation equilibrium forward. A large excess can complicate purification. |

| Reductant Stoichiometry | 1.3 - 1.6 equivalents | An excess is required to ensure complete reduction. Using more than 2.0 equivalents rarely improves yield and increases cost and quench difficulty.[9] |

| Solvent | DCE, THF, CH₃CN | 1,2-Dichloroethane (DCE) is often the preferred solvent as it has been shown to result in faster reaction rates for this transformation.[4] |

| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. Applying heat is generally unnecessary and can lead to side product formation. |

| Reaction Time | 12 - 24 hours | Due to the low nucleophilicity of the amine, the reaction may require overnight stirring for optimal conversion. Monitor by an appropriate method (TLC, LC-MS). |

Mechanistic Overview

Understanding the reaction mechanism allows for more intuitive troubleshooting.

Diagram: Reductive Amination Mechanism

Caption: The two-stage mechanism of reductive amination.

The reaction proceeds in two main stages:

-

Imine Formation: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. After proton transfer, a molecule of water is eliminated to form a C=N double bond (the imine). This imine exists in equilibrium with its protonated form, the iminium ion, which is the actual species that gets reduced.[1]

-

Reduction: The hydride [H⁻] from sodium triacetoxyborohydride is delivered to the electrophilic carbon of the iminium ion, reducing the C=N bond to the C-N single bond of the final product.

References

- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amin

- Sodium triacetoxyborohydride. Organic Chemistry Portal.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Reductive Amin

- Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. (2024). ChemicalBook.

- Reductive Amination - Common Conditions.

- Reductive amin

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.

- TBA. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.

- Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH.

- Technical Support Center: Optimizing Reductive Amin

- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube.

- Trichloroacetic acid fueled practical amine purific

- Workup: Amines. University of Rochester, Department of Chemistry.

- Myers, A. G.

Sources

- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Workup [chem.rochester.edu]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Support Center: 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine

A Guide to Solution Stability and Experimental Best Practices

Welcome to the technical support guide for 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine. This document is designed for researchers, chemists, and drug development professionals to provide expert insights into the handling, storage, and potential stability challenges associated with this compound in solution. As a molecule combining a reactive furan ring, a secondary amine, and a strongly electron-withdrawing trifluoroethyl group, its behavior in different experimental settings requires careful consideration.

Section 1: Understanding the Core Chemistry & Potential Instability

The stability of 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine in solution is governed by the interplay of its three primary functional components: the furan ring, the secondary amine linker, and the trifluoroethyl group. Each presents a unique susceptibility to degradation.

-

The Furan Moiety: Furan and its derivatives are known to be sensitive to a variety of conditions. The aromaticity of the furan ring is relatively weak, making it susceptible to oxidation, acid-catalyzed hydrolysis, and light-induced polymerization.[1][2] The initial product of furan oxidation is often a highly reactive α,β-unsaturated dialdehyde, which can subsequently react with other nucleophiles in the system.[1]

-

The Secondary Amine: Amines are subject to oxidation, particularly in the presence of dissolved oxygen, metal ions, or other oxidizing agents. Thermal degradation of amines, especially in the presence of CO2 (which can form carbamates), is also a known phenomenon in other applications.[3][4]

-

The Trifluoroethyl Group: While the C-F bonds are extremely stable, the trifluoromethyl group is a powerful electron-withdrawing group. This influences the basicity of the adjacent amine and can affect the electronic properties of the entire molecule, potentially altering the reactivity of the furan ring.

Below is a diagram illustrating the most probable degradation pathways for the molecule based on the known reactivity of its constituent parts.

Caption: Probable degradation pathways for the target molecule.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of 2,2,2-trifluoro-N-(furan-3-ylmethyl)ethan-1-amine in solution.

| Observation / Question | Potential Cause | Recommended Action & Explanation |